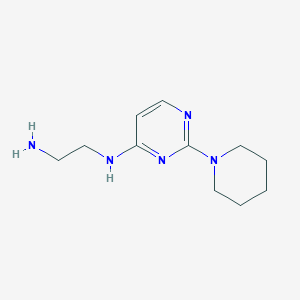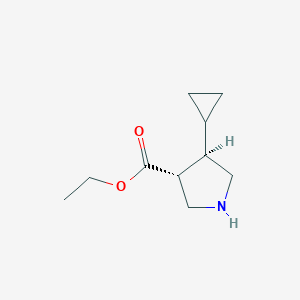![molecular formula C8H13O2P B13335339 8-Methyl-8-phosphabicyclo[3.2.1]octan-3-one 8-oxide](/img/structure/B13335339.png)
8-Methyl-8-phosphabicyclo[3.2.1]octan-3-one 8-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-8-phosphabicyclo[3.2.1]octan-3-one 8-oxide is a bicyclic organophosphorus compound. This compound is characterized by its unique structure, which includes a phosphorus atom integrated into a bicyclic framework. The presence of the phosphorus atom imparts distinct chemical properties to the compound, making it of interest in various fields of research and application.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-8-phosphabicyclo[3.2.1]octan-3-one 8-oxide typically involves the reaction of a suitable bicyclic precursor with a phosphorus-containing reagent. One common method involves the use of a bicyclic ketone, which undergoes a reaction with a phosphorus trihalide (such as phosphorus trichloride) under controlled conditions to form the desired product. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phosphorus-oxygen bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methyl-8-phosphabicyclo[3.2.1]octan-3-one 8-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the phosphorus-oxygen bond to a phosphorus-hydrogen bond.
Substitution: The phosphorus atom can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of organophosphorus compounds with different substituents attached to the phosphorus atom.
Wissenschaftliche Forschungsanwendungen
8-Methyl-8-phosphabicyclo[3.2.1]octan-3-one 8-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound can be used in studies of enzyme inhibition and as a probe for understanding biological phosphorus metabolism.
Medicine: Research into potential therapeutic applications, such as the development of new drugs that target phosphorus-containing biomolecules.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 8-Methyl-8-phosphabicyclo[3.2.1]octan-3-one 8-oxide involves its interaction with molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The bicyclic structure provides steric hindrance, which can influence the specificity and selectivity of these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, 8-oxide: This compound has a similar bicyclic structure but contains a nitrogen atom instead of phosphorus.
8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride: Another related compound with a nitrogen atom and an oxime functional group.
Uniqueness
8-Methyl-8-phosphabicyclo[3.2.1]octan-3-one 8-oxide is unique due to the presence of the phosphorus atom, which imparts distinct chemical reactivity and biological activity compared to its nitrogen-containing analogs. The phosphorus atom allows for a different range of chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H13O2P |
|---|---|
Molekulargewicht |
172.16 g/mol |
IUPAC-Name |
8-methyl-8-oxo-8λ5-phosphabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C8H13O2P/c1-11(10)7-2-3-8(11)5-6(9)4-7/h7-8H,2-5H2,1H3 |
InChI-Schlüssel |
YOEPWVIIZFCJEP-UHFFFAOYSA-N |
Kanonische SMILES |
CP1(=O)C2CCC1CC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


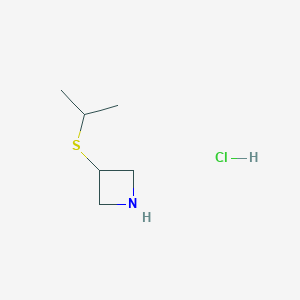

![1-[(3-Chlorophenyl)amino]-3-fluoropropan-2-ol](/img/structure/B13335270.png)
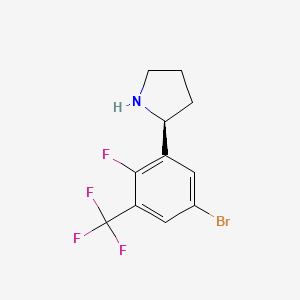

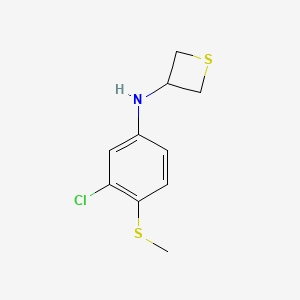
![Rel-(1S,2S,6R)-bicyclo[4.1.0]heptan-2-amine](/img/structure/B13335289.png)
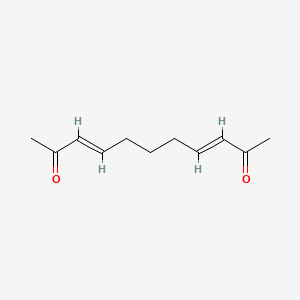
![N-[(4-methylmorpholin-2-yl)methyl]cyclobutanamine](/img/structure/B13335316.png)
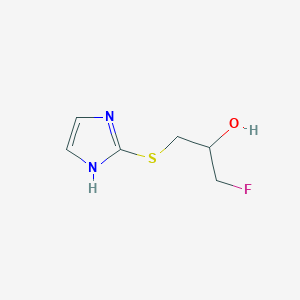
![(R)-3-(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B13335325.png)

